N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its presence in many pharmaceutical drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under metal-free conditions using NaOH as a base, which promotes cycloisomerization of N-propargylpyridiniums . The reaction conditions are mild, and the process can be completed in a few minutes with high yields.
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper, iron, gold, ruthenium, and palladium . These methods, however, face challenges such as product separation and the use of undesirable solvents like N,N-dimethylformamide and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often use halogenating agents such as bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide include other imidazo[1,2-a]pyridines and their derivatives, such as:
- Zolimidine
- Zolpidem
- Rifaximin
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(13-7-8-15(23-2)16(10-13)24-3)19-18(22)14-11-21-9-5-4-6-17(21)20-14/h4-12H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEMHNQHONZZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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